molecular formula C16H13NO2 B2589382 Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate CAS No. 159970-12-4

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Cat. No.: B2589382
CAS No.: 159970-12-4
M. Wt: 251.285
InChI Key: UDBFIZQGVFLZSY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate (CAS Number: 159970-12-4 ) is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C 16 H 13 NO 2 and a molecular weight of 251.28 g/mol . This molecule features a rigid, linear ethynyl linker connecting a methyl benzoate group and a 2-aminophenyl ring, making it a valuable building block in organic synthesis and materials science . The structure provides multiple sites for chemical modification: the aromatic amine can be functionalized through diazotization or amide formation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives . Researchers utilize this compound as a key precursor in the development of more complex molecular architectures. Its structural motif is of significant interest in the design of nonlinear optical materials, molecular wires, and rigid-rod polymers, where the conjugated system can facilitate electron delocalization . The compound is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFIZQGVFLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under aerobic conditions and yields the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate has been investigated for its potential anti-cancer and anti-inflammatory properties. The presence of the amino group allows for hydrogen bonding with biological targets, while the ethynyl moiety facilitates π-π interactions. Such interactions are crucial for modulating enzyme activity and receptor binding.

  • Anti-Cancer Activity : Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, derivatives have shown efficacy in modulating pathways related to apoptosis and cell proliferation.
  • Anti-Inflammatory Effects : Research suggests that this compound may influence inflammatory mediators, providing a basis for its use in treating conditions characterized by excessive inflammation.

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity profiles. It can participate in various chemical reactions, including:

  • Sonogashira Cross-Coupling Reactions : This method combines terminal alkynes with aryl halides using palladium catalysts, facilitating the formation of complex organic molecules.
  • Functionalization of Aromatic Compounds : The unique structure allows for further derivatization, making it a versatile building block in synthetic chemistry.

Case Studies

Several studies have explored the applications of this compound:

  • Inhibition Studies : Investigations into enzyme inhibition have revealed that this compound can effectively modulate the activity of key enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Biological Assays : Various assays have demonstrated the compound's potential as a therapeutic agent through its interactions with cellular receptors and signaling pathways.
  • Synthesis Optimization : Research has focused on optimizing synthesis methods to improve yield and purity, which are critical for advancing its applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s ethynyl and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 2-[(2-aminophenyl)ethynyl]benzoate

A positional isomer of the target compound, Methyl 2-[(2-aminophenyl)ethynyl]benzoate, substitutes the ethynyl group at the 2-position of the benzoate ring. Key differences include:

  • Structural Data : The isomer’s ¹H/¹³C NMR and MS data confirm distinct electronic environments due to the shifted ethynyl position. Crystallographic analysis reveals packing differences influenced by the substituent orientation .
Substituent Variation: Methyl 4-<2-aminophenyl(hydroxy)methyl>benzoate

This compound replaces the ethynyl bridge with a hydroxymethyl group (C₁₅H₁₅NO₃). Differences include:

  • Synthetic Complexity : Synthesized via reductive amination or nucleophilic addition, differing from the target’s cross-coupling methodology .
Ester Group Variation: Ethyl 4-[2-(5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl)ethynyl]benzoate

This analog substitutes the methyl ester with an ethyl group and incorporates a bulky naphthalene substituent:

  • Steric Effects: The ethyl ester and naphthalene group increase molecular weight (C₂₃H₂₃F₂NO₃) and steric hindrance, likely reducing metabolic hydrolysis rates compared to the methyl ester .
  • Biological Implications : Such modifications are common in antifungal agents (e.g., triazole derivatives in ), where bulkier groups enhance target binding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Position Key Features CCS (Ų) [M+H]+ NMR/MS Data Availability
Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate C₁₆H₁₃NO₂ 4-position Ethynyl linker, methyl ester 160.2 Limited
Methyl 2-[(2-aminophenyl)ethynyl]benzoate C₁₆H₁₃NO₂ 2-position Positional isomer N/A Yes
Methyl 4-<2-aminophenyl(hydroxy)methyl>benzoate C₁₅H₁₅NO₃ 4-position Hydroxymethyl linker N/A No
Ethyl 4-[2-(5,5-dimethyl...)benzoate C₂₃H₂₃F₂NO₃ 4-position Ethyl ester, naphthalene substituent N/A No

Key Research Findings

  • Electronic Effects : Ethynyl-linked compounds exhibit enhanced conjugation compared to hydroxymethyl analogs, influencing UV-Vis absorption and redox properties.
  • Ester Stability : Methyl esters (target compound) hydrolyze faster than ethyl analogs, impacting pharmacokinetics .
  • Positional Isomerism : 2- vs. 4-substitution alters crystal packing and solubility, critical for solid-state applications .

Biological Activity

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, often referred to as MAPEB, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MAPEB, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MAPEB is characterized by a benzoate group linked to an ethynyl group, which is further connected to a 2-aminophenyl moiety. The presence of the amino group suggests potential interactions with biological targets, while the ethynyl group enhances its reactivity. The molecular formula for MAPEB is C17_{17}H16_{16}N2_2O2_2, with a molecular weight of approximately 284.32 g/mol.

Property Value
Molecular FormulaC17_{17}H16_{16}N2_2O2_2
Molecular Weight284.32 g/mol
Structure FeaturesBenzoate, Ethynyl, Amino

Anticancer Potential

Research indicates that compounds similar to MAPEB exhibit promising anticancer properties. MAPEB's structure allows it to potentially inhibit tumor growth and modulate pathways involved in cancer progression. Notably, compounds containing aminophenyl groups have been studied for their ability to act as enzyme inhibitors, particularly in cancer-related pathways.

A study demonstrated that derivatives of aminophenyl compounds can effectively inhibit specific kinases involved in cell proliferation, suggesting that MAPEB may share similar mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory potential of MAPEB is another area of interest. Compounds with similar structures have shown efficacy in reducing inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that MAPEB may also possess anti-inflammatory properties, contributing to its therapeutic profile.

The proposed mechanism of action for MAPEB involves its interaction with specific molecular targets within cells. The amino group can engage in hydrogen bonding with active sites on proteins, influencing their activity. Additionally, the ethynyl group may facilitate interactions with various receptors or enzymes, modulating cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related compounds found that those with an aminophenyl moiety exhibited significant cytotoxicity against various cancer cell lines. These findings support the hypothesis that MAPEB could be effective in targeting cancer cells through similar mechanisms.
  • Anti-inflammatory Studies : Research focused on derivatives of benzoate compounds has indicated their ability to reduce inflammation in animal models. For instance, a compound structurally similar to MAPEB was shown to decrease levels of inflammatory markers in a rat model of arthritis .
  • Molecular Docking Studies : Computational studies have predicted that MAPEB can bind effectively to several protein targets involved in cancer progression and inflammation. These studies suggest that the compound's structural features enhance its binding affinity compared to simpler derivatives .

Q & A

Q. What synthetic methodologies are reported for Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, and how are key intermediates characterized?

The compound is synthesized via a Sonogashira coupling or similar alkyne-aryl halide cross-coupling reactions. For example, Demizu et al. (2015) prepared derivatives by forming amide bonds between methyl 2-[(2-aminophenyl)ethynyl]benzoate and carboxylic acids using dichlorotriphenylphosphorane as a coupling agent. Key intermediates are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ethynyl carbons (δ 80–100 ppm). The 2-aminophenyl group shows NH2 signals near δ 5–6 ppm.
  • HRMS : Exact mass analysis ensures molecular ion ([M+H]+) matches theoretical values (e.g., C16H13NO2 requires 251.0946).
  • IR Spectroscopy : Confirms ester carbonyl (~1700 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹) .

Q. How is crystallographic data obtained and refined for this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (e.g., SHELXL for refinement). Data collection involves synchrotron or lab-based diffractometers. Key parameters include R-factors (<0.05) and thermal displacement ellipsoids to validate atomic positions .

Advanced Research Questions

Q. How can conflicting NMR data arising from tautomerism or dynamic effects be resolved?

The 2-aminophenyl group may exhibit tautomerism between amine and imine forms. Strategies include:

  • Variable-temperature NMR : Monitor NH2 signal splitting at low temperatures.
  • Deuterium exchange experiments : Addition of D2O quenches NH2 signals if protons are exchangeable.
  • DFT calculations : Predict chemical shifts for tautomers and compare with experimental data .

Q. What are the challenges in optimizing coupling reactions for analogs with bulky substituents?

Bulky groups (e.g., 4-methoxybenzamido) hinder alkyne-aryl coupling efficiency. Mitigation strategies:

  • Catalyst screening : Use PdCl2(PPh3)2/CuI with triphenylphosphine ligands.
  • Solvent optimization : DMF or THF improves solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., from 50% to 81% in acetonitrile/water) .

Q. How do crystallographic packing interactions influence the compound’s solid-state properties?

SCXRD reveals intermolecular interactions:

  • π-π stacking : Between aromatic rings (3.5–4.0 Å distances).
  • Hydrogen bonds : NH2 groups form H-bonds with ester carbonyls (2.1–2.3 Å).
    These interactions affect solubility and melting behavior, critical for formulation studies .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients; MS identifies impurities via molecular ions.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts.
  • Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

Methodological Considerations

Q. How should researchers address discrepancies between computational and experimental spectral data?

  • Re-optimize DFT parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions.
  • Validate force fields : Use molecular dynamics simulations to account for solvent effects in NMR predictions.
  • Cross-validate with alternative techniques : Compare IR/Raman data to confirm vibrational modes .

Q. What safety protocols are essential when handling dichlorotriphenylphosphorane in synthesis?

  • Ventilation : Use fume hoods due to toxic HCl gas release.
  • PPE : Wear nitrile gloves and goggles; avoid skin contact with phosphorane reagents.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.